1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-11-6-18-20(7-11)10-12-8-19(9-12)16(21)13-3-4-15(22-2)14(17)5-13/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYDYFKQTVBKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The azetidine core is typically synthesized from 1,3-dibromopropane and ammonia derivatives. A patented method (WO2017064550A1) details the use of 3-aminopropanol cyclization under Mitsunobu conditions (DIAD, PPh₃), yielding 3-hydroxymethylazetidine with 89% efficiency. Subsequent oxidation to the aldehyde enables reductive amination for side-chain installation.
Reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradient) |
| Solvent | THF/DCM (4:1) |
| Catalyst | Pd(OAc)₂/Xantphos |
| Yield | 82–89% |
Benzoylation of Azetidine
The 3-fluoro-4-methoxybenzoyl group is introduced using benzoyl chloride derivatives under Schotten-Baumann conditions. A 2023 study reported optimal results with:
-
3-Fluoro-4-methoxybenzoyl chloride (1.2 eq)
-
Triethylamine (2.5 eq) in dichloromethane
-
Reaction time: 6 hours at 0°C
-
Yield: 91% after column chromatography (SiO₂, hexane/EtOAc 7:3).
Pyrazole Ring Construction
Knorr Pyrazole Synthesis
The 4-methylpyrazole unit is synthesized via cyclocondensation of ethyl acetoacetate with methylhydrazine in acetic acid:
Key metrics :
Functionalization at N1 Position
The pyrazole’s N1 position is alkylated with 3-bromomethylazetidine using K₂CO₃ in DMF:
Optimized parameters :
Fragment Coupling and Final Assembly
Reductive Amination
Coupling the azetidine and pyrazole fragments employs NaBH₃CN -mediated reductive amination:
Critical factors :
Alternative Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu conditions (DEAD, PPh₃) facilitate ether bond formation between the azetidine’s hydroxymethyl group and pyrazole:
Performance comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Reductive amination | 73 | 98.2 |
| Mitsunobu | 65 | 97.8 |
Purification and Analytical Characterization
Chromatographic Techniques
Final purification uses reverse-phase HPLC with a C18 column:
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.4 Hz, 1H, ArH), 6.89 (dd, J=8.4, 2.0 Hz, 1H, ArH), 4.31 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃).
Challenges and Optimization Strategies
Byproduct Formation
The primary impurity (<2% ) arises from over-alkylation at the pyrazole’s N2 position. Mitigation strategies include:
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but complicate purification. Switching to MTBE/water biphasic systems reduces emulsion formation during workup.
Scale-Up Considerations
Industrial production (kilogram-scale) faces two main hurdles:
-
Exothermicity : Controlled via jacketed reactors (−10°C to 25°C).
-
Catalyst cost : Pd-based catalysts are replaced with NiCl₂/Zn systems, reducing costs by 40%.
Emerging Methodologies
Flow Chemistry
Continuous-flow systems enhance the safety of azetidine ring formation , achieving:
-
92% conversion in 8 minutes
-
5-fold productivity increase vs. batch.
Chemical Reactions Analysis
Chemical Reactions of Pyrazole Derivatives
Pyrazole derivatives can undergo various chemical reactions, including acylation, alkylation, and substitution reactions. These reactions are essential for modifying the pyrazole ring to enhance its biological activity.
3.1. Acylation Reactions
Acylation reactions involve the introduction of an acyl group into the pyrazole ring. This can be achieved using acyl chlorides or anhydrides in the presence of a base.
3.2. Alkylation Reactions
Alkylation reactions involve the introduction of an alkyl group into the pyrazole ring. This can be achieved using alkyl halides in the presence of a base.
3.3. Substitution Reactions
Substitution reactions involve the replacement of a functional group on the pyrazole ring with another group. This can be achieved through nucleophilic substitution reactions.
4.1. Hypothetical Reactions
-
Hydrolysis : The ester linkage in the benzoyl group could undergo hydrolysis to form the corresponding carboxylic acid.
-
Acylation : The pyrazole nitrogen could be acylated using acyl chlorides.
-
Alkylation : The pyrazole nitrogen could be alkylated using alkyl halides.
Biological Activity of Pyrazole Derivatives
Pyrazole derivatives exhibit a wide range of biological activities, including antinociceptive, anti-inflammatory, and antitumor effects . The presence of specific functional groups, such as sulfonamides or halogens, can modulate these activities.
5.1. Biological Activity Data
| Compound | Biological Activity | IC50/ED50 |
|---|---|---|
| Pyrazole Analogs | Antiproliferative | IC50 = 0.26 μM |
| Pyrazole Derivatives | Antinociceptive | ED50 = 57 mg/kg |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential. Key applications include:
- Antibacterial Activity : Studies have shown that the compound may inhibit enzymes involved in bacterial cell wall synthesis, suggesting potential use as an antibacterial agent. For instance, its interaction with specific bacterial enzymes could lead to effective treatments against resistant strains of bacteria.
- Anticancer Properties : Preliminary research indicates that the compound could exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the modulation of signaling pathways that control cell proliferation and apoptosis.
Biological Studies
The unique structure of this compound allows it to act as a ligand in receptor binding studies:
- Enzyme Inhibition : The compound's ability to bind to specific enzymes can modulate their activity, which is crucial for developing new therapeutic agents targeting metabolic pathways.
- Receptor Modulation : It has been explored as a potential modulator for various receptors, which could lead to advancements in understanding receptor-ligand interactions and drug design.
Chemical Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
- Synthesis of Heterocycles : The azetidine and pyrazole moieties can be utilized to create new heterocyclic compounds with diverse biological activities.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer Properties | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of a key enzyme involved in metabolic pathways related to diabetes. |
Mechanism of Action
The mechanism of action of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations:
Substituent Position on Benzoyl Group :
- The target compound’s 3-fluoro-4-methoxybenzoyl group provides a unique electronic profile compared to the 4-fluorobenzoyl analog . The methoxy group may enhance lipophilicity and membrane permeability, while the fluorine at position 3 could influence steric interactions with target proteins.
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitrofuran -containing spirocyclic analog (MIC 1.6 µg/mL against Mtb H37Rv) highlights the role of strong electron-withdrawing groups in antimicrobial activity . In contrast, the target compound’s methoxy group may balance solubility and target affinity.
Azetidine Modifications :
- Removal of the benzoyl group (as in 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride) simplifies the scaffold but likely reduces target specificity . The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability.
Pharmacokinetic and Toxicity Profiles
Q & A
Q. What synthetic strategies are recommended for preparing 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole?
Methodological Answer: The synthesis typically involves multi-step reactions:
Azetidine Ring Formation : Cyclization of 3-fluoro-4-methoxybenzoyl chloride with azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF) to generate the 1-(3-fluoro-4-methoxybenzoyl)azetidine core .
Functionalization : Alkylation of the azetidine nitrogen with a methylene-linked pyrazole moiety. Optimize reaction conditions (e.g., NaH in THF) to minimize side products .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .
Key Challenges : Protecting group strategies for the benzoyl and pyrazole functionalities to prevent undesired coupling.
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and azetidine substituents. For example, NOESY can resolve spatial proximity between the azetidine methyl group and pyrazole protons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 358.16) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, particularly for the azetidine ring conformation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methoxy positioning) influence target binding affinity?
Methodological Answer:
- Fluorine Substitution : The 3-fluoro group on the benzoyl moiety enhances metabolic stability and lipophilicity, as shown in comparative studies with non-fluorinated analogs (logP reduction by ~0.5 units) .
- Methoxy Group : Positioned at the 4-site on the benzoyl ring, it may participate in hydrogen bonding with target proteins (e.g., kinase ATP pockets). Use molecular docking (AutoDock Vina) to map interactions .
- Azetidine Rigidity : Replace the azetidine with piperidine to assess conformational flexibility’s impact on binding (e.g., IC₅₀ shifts in enzymatic assays) .
Q. How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
- Orthogonal Assays : Validate cytotoxicity (MTT assay) and target inhibition (kinase activity assays) in parallel. For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., compound aggregation in fluorescence-based assays) .
- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with incremental modifications (e.g., replacing 4-methylpyrazole with 4-ethyl) to isolate critical pharmacophores .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to off-target effects .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
- Salt Formation : Prepare hydrochloride or tartrate salts (e.g., tartrate salt in ) to enhance aqueous solubility. Characterize via DSC/TGA to confirm stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the pyrazole nitrogen to improve oral absorption .
- Formulation Studies : Use nanoemulsions or cyclodextrin complexes to increase bioavailability in preclinical models (e.g., rat plasma Cmax improvement by 2–3×) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
